1-Cyclopropylpiperazine
Overview
Description
1-Cyclopropylpiperazine is a chemical compound with the molecular formula C7H14N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1-Cyclopropylpiperazine involves the reaction of tert-butyl 4-cyclopropylpiperazine-1-carboxylate with hydrogen chloride in 1,4-dioxane at room temperature for 3 hours . The reaction mixture is then filtered and washed with ether to afford crude 1-cyclopropylpiperazine as a white solid .Molecular Structure Analysis
The molecular structure of 1-Cyclopropylpiperazine consists of a piperazine ring with a cyclopropyl group attached . The InChI code for this compound is 1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2 .Physical And Chemical Properties Analysis
1-Cyclopropylpiperazine has a molecular weight of 126.2 . It has a density of 0.94 g/cm³ . The boiling point is estimated to be 200.0±8.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Chemical Synthesis
1-Cyclopropylpiperazine is often used in chemical synthesis . Its unique structure makes it a valuable component in the creation of a variety of chemical compounds .
Material Science
In the field of material science, 1-Cyclopropylpiperazine can be used in the development of new materials . Its properties can contribute to the overall characteristics of the resulting material .
Chromatography
1-Cyclopropylpiperazine can be used in chromatography, a laboratory technique for the separation of mixtures . It can serve as a stationary phase or a mobile phase component depending on the specific requirements of the analysis .
Analytical Chemistry
In analytical chemistry, 1-Cyclopropylpiperazine can be used as a reagent or a standard for various analytical techniques . It can also be used in the preparation of samples for analysis .
Life Science Research
1-Cyclopropylpiperazine can be used in life science research, including biological and medical research . It can be used in the synthesis of bioactive compounds, drug discovery, and other related applications .
Spectroscopic Studies
1-Cyclopropylpiperazine has been studied using FT-IR and FT-Raman spectroscopy . These studies provide valuable information about the compound’s molecular structure and vibrational modes .
Mechanism of Action
Mode of Action
The mode of action of 1-Cyclopropylpiperazine is not well-understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces. These interactions may lead to changes in the conformation or activity of the target molecules .
Biochemical Pathways
The specific biochemical pathways affected by 1-Cyclopropylpiperazine are currently unknown. Piperazine derivatives have been reported to show a wide range of biological and pharmaceutical activity
Pharmacokinetics
The compound’s molecular weight (1262 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Action Environment
The action, efficacy, and stability of 1-Cyclopropylpiperazine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy could potentially be influenced by the pH of its environment, the presence of other molecules, and the specific physiological conditions of the organism in which it is acting.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopropylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZJIWIXRPBFAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406303 | |
Record name | 1-Cyclopropylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpiperazine | |
CAS RN |
20327-23-5 | |
Record name | 1-Cyclopropylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopropylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to study 1-cyclopropylpiperazine and what information do they provide?
A1: The research employed Density Functional Theory (DFT) calculations, Fourier Transform-Raman (FT-Raman) spectroscopy, and Fourier Transform-Infrared (FT-IR) spectroscopy to investigate 1-cyclopropylpiperazine [].
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